

Technical Guide: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B1268942

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CAS Number: 6076-13-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data presented for clarity and comparison.

Chemical and Physical Properties

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a stable, solid compound. Its core structure, a tetrahydroindazole ring, is a recognized scaffold in the development of pharmacologically active molecules.

Property	Value
CAS Number	6076-13-7 [1]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂
Molecular Weight	166.18 g/mol [1]
IUPAC Name	4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid [1]
Canonical SMILES	C1CCC2=C(C1)C(=NN2)C(=O)O [1]

Synthesis

A detailed, peer-reviewed synthesis protocol for **4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid** is not readily available in a single source. However, based on the well-documented synthesis of its ethyl ester derivative, a two-step process is the most plausible route. This involves the formation of the ethyl ester followed by its hydrolysis to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

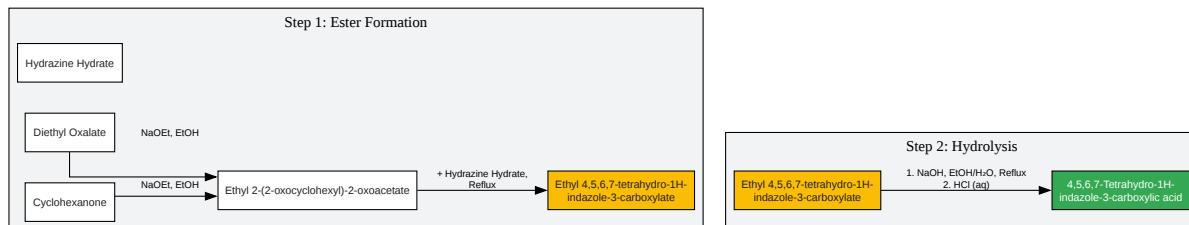
This step typically involves a condensation reaction between cyclohexanone and a glyoxylate derivative, followed by cyclization with hydrazine.

- Materials: Cyclohexanone, Diethyl oxalate, Sodium ethoxide, Hydrazine hydrate, Ethanol.
- Procedure:
 - To a solution of sodium ethoxide in absolute ethanol, add a mixture of cyclohexanone and diethyl oxalate dropwise at a low temperature (e.g., 0-5 °C).
 - Stir the reaction mixture at room temperature for several hours until the formation of the intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate, is complete (monitored by TLC).

- To the reaction mixture, add hydrazine hydrate and reflux for several hours.
- Cool the reaction mixture and pour it into ice-water.
- The precipitated crude ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to **4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid**

- Materials: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, Sodium hydroxide (or another suitable base), Ethanol, Water, Hydrochloric acid.
- Procedure:
 - Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
 - Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture and remove the ethanol under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
 - Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum.

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A plausible two-step synthesis workflow for the target compound.

Potential Biological Activity

While specific biological data for **4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid** is limited in publicly accessible literature, the tetrahydroindazole scaffold is present in molecules with significant biological activities. Research on analogous structures suggests potential inhibitory activity against key enzymes in cellular regulation and inflammation.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Derivatives of tetrahydroindazole have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.^{[2][3]} Inhibition of CDK2 is a therapeutic strategy in oncology.

Quantitative Data for Tetrahydroindazole-based CDK2 Inhibitors

Compound ID	Structure/Modification	Target	Activity (Ki/IC ₅₀)	Reference
3	7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one	CDK2/cyclin A	Ki = 2.3 μM	[3]
53	Analog of compound 3	CDK2/cyclin A1	Improved 2- to 10-fold vs. 3	[2]
59	Analog of compound 3	CDK2/cyclin A1	Improved 2- to 10-fold vs. 3	[2]

Human Neutrophil Elastase (HNE) Inhibition

1,5,6,7-Tetrahydro-4H-indazol-4-ones have been synthesized and evaluated as potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases.[4]

Quantitative Data for Tetrahydro-4H-indazol-4-one HNE Inhibitors

Compound ID	Structure/Modification	Target	Activity (Ki)	Reference
6a/7a	N-acylated derivatives	HNE	11–35 nM	[4]
9a-d	5-bromo derivatives	HNE	6–18 nM	[4]
10a,b	5-bromo derivatives	HNE	6–18 nM	[4]

Experimental Protocols for Biological Assays

CDK2/Cyclin A Inhibition Assay (Kinase-Glo® Luminescent Assay)

- Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in signal indicates higher kinase activity and lower inhibition.
- Materials: Recombinant human CDK2/cyclin A enzyme, Histone H1 substrate, ATP, Kinase-Glo® reagent, test compound, assay buffer.
- Procedure:
 - Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
 - In a 384-well plate, add the test compound, CDK2/cyclin A enzyme, and the histone H1 substrate in the assay buffer.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
 - Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
 - Measure the luminescent signal using a plate reader.
 - Calculate the percent inhibition relative to a vehicle control and determine the IC_{50} value.

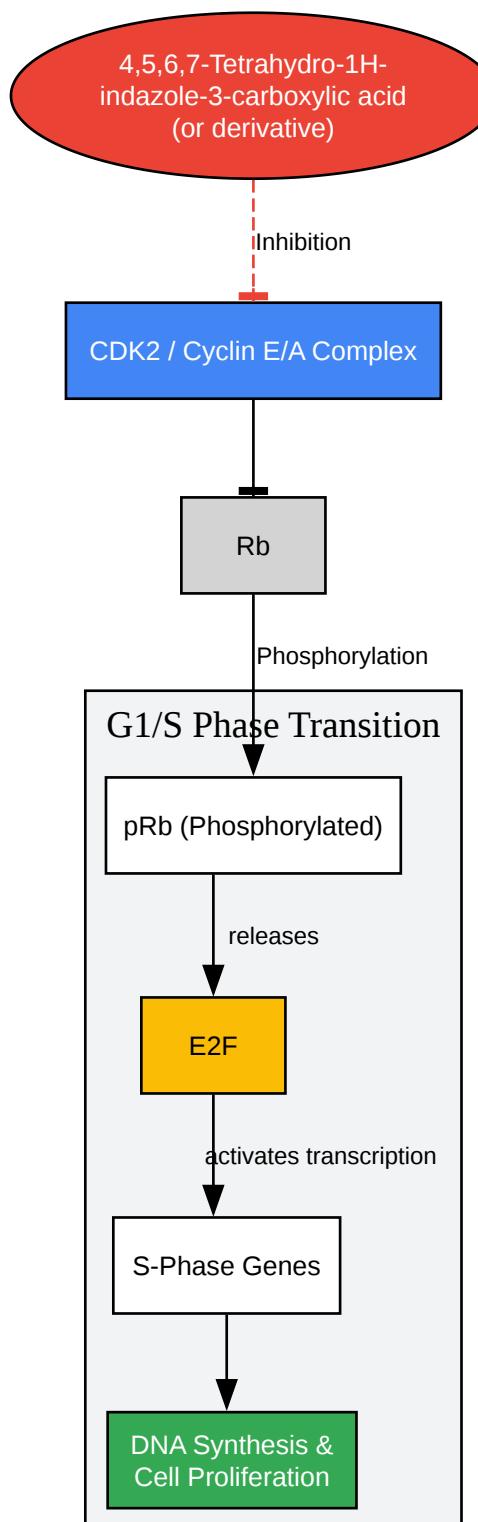
Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

- Principle: This assay utilizes a specific fluorogenic substrate for HNE. Cleavage of the substrate by HNE releases a fluorescent product, and the rate of its formation is proportional to the enzyme's activity.
- Materials: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-AAPV-AMC), test compound, assay buffer.[\[1\]](#)
- Procedure:
 - Prepare a serial dilution of the test compound.

- In a 96-well black microplate, add the assay buffer, the test compound, and the HNE enzyme.
- Pre-incubate the mixture at 37°C for 10-15 minutes.
- Initiate the reaction by adding the fluorogenic substrate.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) in a kinetic mode for 15-30 minutes.
- Determine the reaction velocity from the linear portion of the fluorescence versus time plot.
- Calculate the percent inhibition and determine the IC₅₀ or Ki value.

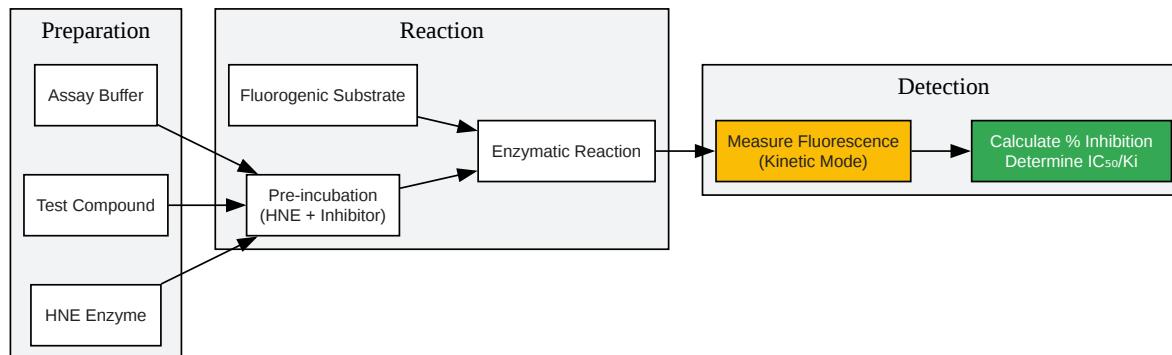
Signaling Pathway and Experimental Workflow Visualization

The potential for tetrahydroindazole derivatives to act as CDK2 inhibitors places them within the broader context of cell cycle regulation. Inhibition of the CDK2/Cyclin E/A complex can lead to cell cycle arrest at the G1/S transition, preventing DNA replication and cell proliferation.



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Inhibition of the CDK2/Cyclin E/A complex by a tetrahydroindazole derivative.



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